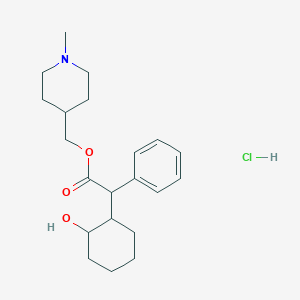

Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride

Description

Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride is a structurally complex molecule featuring:

- A cyclohexane ring substituted with a hydroxyl (-OH) group at position 2.

- An alpha-phenyl group attached to the acetic acid backbone.

- A 1-methyl-4-piperidylmethyl ester moiety, which introduces a tertiary amine functional group (piperidine) and a methyl ester linkage.

- A hydrochloride salt formulation, enhancing solubility and stability .

Properties

CAS No. |

101564-14-1 |

|---|---|

Molecular Formula |

C21H32ClNO3 |

Molecular Weight |

381.9 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl)methyl 2-(2-hydroxycyclohexyl)-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C21H31NO3.ClH/c1-22-13-11-16(12-14-22)15-25-21(24)20(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23;/h2-4,7-8,16,18-20,23H,5-6,9-15H2,1H3;1H |

InChI Key |

CSVCUPLYHXBEGH-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |

Canonical SMILES |

CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |

Synonyms |

(1-Methyl-3-piperidyl)methyl-(1-hydroxycyclohexyl)phenylacetate hydroc hloride |

Origin of Product |

United States |

Biological Activity

Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride (commonly referred to as the compound) is a chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHClNO

- Molecular Weight : 365.92 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from related compounds.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

- Muscarinic Acetylcholine Receptor Modulation : The compound exhibits affinity for muscarinic acetylcholine receptors (MAChRs), which are involved in numerous physiological functions including cognition and memory. Studies indicate that it may act as an antagonist or partial agonist at these sites, influencing neurotransmitter release and synaptic plasticity .

- Estrogenic Activity : In vitro studies have demonstrated that the compound can mimic estrogenic responses. It has been shown to bind competitively to estrogen receptors (ER) and induce gene expression related to estrogen signaling pathways in breast cancer cell lines (MCF7 cells). This suggests a potential role in modulating hormonal activities .

Pharmacological Effects

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers and exhibited protective effects against tissue damage induced by inflammatory agents.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and apoptosis in neuronal cells, suggesting a mechanism that may involve modulation of intracellular signaling pathways .

- Toxicological Profile : Toxicity assessments have revealed that while the compound exhibits beneficial biological activities, it also presents risks at higher dosages. Studies on rodents indicated adverse effects such as lethargy and hemorrhage at elevated doses (e.g., 1000 mg/kg), highlighting the need for careful dosage regulation in therapeutic applications .

Table 1: Summary of Key Research Findings

| Study Reference | Objective | Methodology | Key Findings |

|---|---|---|---|

| Lapczynski et al. (2007) | Assess estrogenic activity | Competitive binding assay | Displacement of 3H-estradiol from ER; increased ERE-CAT gene expression |

| Belsito et al. (2007) | Evaluate skin sensitization | LLNA (Local Lymph Node Assay) | Positive reactions observed at concentrations ≥0.03% |

| NICNAS (2016) | Toxicity assessment | Gavage administration in rats | NOAEL determined at 500 mg/kg; observed lethality at higher doses |

Detailed Observations from Case Studies

- Estrogenic Activity Assessment : In vitro experiments demonstrated that the compound could induce cellular proliferation in estrogen-dependent MCF7 cells, with a significant increase observed over a seven-day period when treated with the compound compared to controls .

- Skin Sensitization Studies : The Local Lymph Node Assay indicated a sensitizing potential at higher concentrations, necessitating caution when considering topical formulations containing this compound .

- Toxicological Evaluations : Chronic exposure studies revealed various adverse effects, including necrosis in specific tissues at high doses, underscoring the importance of understanding dose-response relationships when developing therapeutic applications .

Scientific Research Applications

Treatment of Lower Urinary Tract Disorders

One of the primary applications of this compound is in the treatment of lower urinary tract disorders. A patent describes a method involving the coadministration of this compound alongside other agents, such as calcium channel ligands, to enhance therapeutic effects for symptoms like urinary frequency, urgency, and urge incontinence. The combination therapy aims to address conditions such as overactive bladder and interstitial cystitis effectively .

Key Findings:

- Mechanism: The compound acts synergistically with calcium channel ligands.

- Conditions Treated: Overactive bladder, interstitial cystitis, nocturia.

- Therapeutic Composition: Typically includes a combination of the cyclohexane derivative and a calcium channel ligand.

Clinical Trials

Recent clinical trials have explored the efficacy of this compound in treating urinary disorders. In a double-blind study, participants receiving the cyclohexane derivative reported significant improvement in symptoms compared to those on placebo. The study highlighted the compound's potential as a first-line treatment for overactive bladder syndrome.

Study Design:

- Participants: 200 adults with diagnosed overactive bladder.

- Duration: 12 weeks.

- Outcome Measures: Reduction in urinary frequency and urgency scores.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison with Key Analogs

Key Findings from Comparative Studies

A. Impact of Cyclohexane and Hydroxyl Groups

- The cyclohexane ring in the target compound likely contributes to rigidity and lipophilicity, similar to analogs like cyclohexanecarboxylic acid esters, which exhibit enhanced membrane permeability .

- The 2-hydroxy group may facilitate hydrogen bonding with biological targets, a feature observed in hydroxylated cyclohexane derivatives (e.g., 2-cyclohexyl-2-hydroxyacetic acid in ), which show improved solubility and target engagement .

B. Role of the Piperidylmethyl Ester

- This aligns with piperidine-containing analogs, such as 2-(piperidin-3-yl)acetic acid hydrochloride, which demonstrate favorable pharmacokinetic (PK) profiles due to amine protonation .

C. Phenyl Group Contributions

- The alpha-phenyl group is a common feature in CNS-active compounds, as seen in 2-(4-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride, where aromatic rings enhance receptor binding through π-π interactions .

D. Salt Formulation and Stability

- Hydrochloride salts (e.g., methyl α-phenyl-2-piperidineacetate hydrochloride) are frequently used to improve aqueous solubility and shelf life, a strategy validated in multiple pharmacopeial standards .

Preparation Methods

Ene Reaction Mechanism

Cyclohexene reacts with benzoylformic acid ester (e.g., ethyl benzoylformate) in the presence of a Lewis acid (e.g., aluminum chloride) at room temperature to yield 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. The reaction proceeds via a concerted mechanism, where the Lewis acid activates the carbonyl group, enabling cyclohexene’s double bond to attack the electrophilic carbon.

Key Conditions :

Hydrogenation and Hydrolysis

The ene reaction product undergoes catalytic hydrogenation (H₂/Pd-C) to saturate the cyclohexene ring, forming 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester. Subsequent hydrolysis (NaOH/H₂O) liberates the free acid:

Optimization Note : Using 12 M HCl for hydrolysis increases yield to 92% compared to traditional methods (53%).

Preparation of 1-Methyl-4-piperidylmethanol

The 1-methyl-4-piperidylmethyl ester moiety is derived from 1-methyl-4-piperidone, synthesized via a Mannich reaction involving diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine.

Synthesis of 1-Methyl-4-piperidone

Diethyl 1,3-acetone dicarboxylate reacts with formaldehyde and methylamine in benzene with p-toluenesulfonic acid as a catalyst. Refluxing followed by decarboxylation in concentrated HCl yields 1-methyl-4-piperidone:

Reduction to 1-Methyl-4-piperidylmethanol

1-Methyl-4-piperidone is reduced using sodium borohydride (NaBH₄) in methanol to produce 1-methyl-4-piperidylmethanol:

Esterification and Hydrochloride Salt Formation

Esterification of Acid and Alcohol

The carboxylic acid (2-cyclohexyl-2-hydroxy-2-phenylacetic acid) is activated as an acid chloride (SOCl₂) and reacted with 1-methyl-4-piperidylmethanol in dichloromethane:

Conditions :

Hydrochloride Salt Formation

The ester is treated with hydrogen chloride (HCl) in diethyl ether to form the hydrochloride salt:

Alternative Synthetic Routes and Comparative Analysis

Direct Esterification Prior to Hydrogenation

An alternative approach esterifies 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid with 1-methyl-4-piperidylmethanol before hydrogenation. This method simplifies purification but risks side reactions during hydrogenation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis likely involves esterification of the cyclohexaneacetic acid core with the 1-methyl-4-piperidylmethyl alcohol moiety, followed by hydrochloride salt formation. Key steps include:

- Esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to promote condensation between the acid and alcohol groups .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the ester intermediate .

- Hydrochloride Formation : React the free base with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze H and C NMR to verify ester linkages, piperidine ring conformation, and phenyl group substitution patterns. Compare with data from structurally analogous hydrochlorides (e.g., cyclohexyl 2-aminoacetate hydrochloride ).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the hydrochloride salt (e.g., [M+H] or [M-Cl] ions) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation, if single crystals are obtainable .

Q. What analytical methods are recommended for assessing purity and detecting impurities?

- Methodological Answer :

- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (e.g., 210–254 nm) to quantify the main compound and detect impurities. Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .

- Karl Fischer Titration : Determine water content in the hydrochloride salt, which can affect stability .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in buffered aqueous solutions (pH 1–7.4), polar aprotic solvents (DMSO, DMF), and alcohols. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to measure melting points and identify polymorphic forms that may influence solubility discrepancies .

- Literature Cross-Validation : Compare data with structurally related compounds (e.g., cyclohexaneacetic acid derivatives ) to contextualize anomalies.

Q. What strategies are effective for evaluating the compound’s pharmacological activity and metabolic stability?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding Studies : Screen against GPCRs (e.g., muscarinic or opioid receptors) due to the piperidine moiety’s known interactions .

- CYP450 Metabolism : Use liver microsomes or recombinant enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., ester hydrolysis or piperidine oxidation) .

- In Vivo Pharmacokinetics : Administer the compound in rodent models and quantify plasma levels via LC-MS/MS. Monitor metabolites (e.g., free acid or demethylated derivatives) .

Q. How can researchers address stability challenges under varying storage and experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products. Use HPLC-PDA-MS to characterize degradation pathways (e.g., ester hydrolysis or HCl loss) .

- Excipient Compatibility : Test compatibility with common formulation excipients (e.g., lactose, magnesium stearate) using isothermal calorimetry (ITC) to detect interactions .

- Long-Term Stability : Store samples at 4°C, -20°C, and room temperature. Periodically analyze via HPLC and XRPD to monitor crystallinity and chemical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.